molecular formula C21H22FN3O4 B5405801 N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide

N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B5405801
M. Wt: 399.4 g/mol
InChI Key: MRVYOWPOFLRUHD-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide is a synthetic acetamide derivative featuring a 3-oxopiperazine core substituted with a 4-fluorobenzoyl group and an acetamide side chain terminating in a 2-ethoxyphenyl moiety. This compound’s structural complexity positions it as a candidate for therapeutic applications, though its specific biological targets and activities require further elucidation.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4/c1-2-29-18-6-4-3-5-16(18)24-19(26)13-17-20(27)23-11-12-25(17)21(28)14-7-9-15(22)10-8-14/h3-10,17H,2,11-13H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVYOWPOFLRUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorobenzoyl group and the ethoxyphenyl group. Common reagents used in these reactions include ethyl acetate, fluorobenzoyl chloride, and piperazine. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine

Comparison with Similar Compounds

2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide ()

  • Key Differences :
    • Replaces the 4-fluorobenzoyl group with a 4-benzylpiperazinyl-acetyl moiety.
    • The terminal phenyl group bears a trifluoromethyl substituent instead of ethoxy.
  • The benzylpiperazine moiety may increase affinity for serotonin or dopamine receptors, as seen in similar psychotropic agents .

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide ()

  • Key Differences :
    • Substitutes 4-fluorobenzoyl with a chloroacetyl group.
    • Terminal phenyl group is 4-methoxyphenyl rather than 2-ethoxyphenyl.
  • The 4-methoxy group’s electron-donating nature may reduce oxidative metabolism compared to 2-ethoxy .

Analogues with Fluorophenyl/Chlorophenyl Substituents

N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

  • Key Differences :
    • Lacks the oxopiperazine core; instead, features a cyclohexyl group and propylacetamido side chain.
    • Retains the 4-fluorophenyl group.
  • Simplified structure may reduce synthetic complexity but limit conformational diversity for target engagement .

2-Chloro-N-(4-fluorophenyl)acetamide ()

  • Implications: Serves as a precursor for synthesizing complex derivatives (e.g., quinolin-8-yloxy acetamides). The absence of the oxopiperazine ring likely diminishes hydrogen-bonding capacity and target specificity .

Analogues with Ethoxyphenyl Substituents

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()

  • Key Differences :
    • Replaces the oxopiperazine core with a triazolopyridazine heterocycle.
    • Ethoxy group is at the 4-position of the phenyl ring instead of 2-position.
  • Implications :
    • The triazolopyridazine moiety may confer kinase inhibitory activity (e.g., JAK/STAT pathway targets).
    • Para-substituted ethoxy groups may exhibit different steric effects compared to ortho-substitution .

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